molecular formula C6H10N2S B13612408 (2-(Thiophen-3-yl)ethyl)hydrazine

(2-(Thiophen-3-yl)ethyl)hydrazine

Cat. No.: B13612408
M. Wt: 142.22 g/mol
InChI Key: CNSAFMINZKDEGI-UHFFFAOYSA-N
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Description

(2-(Thiophen-3-yl)ethyl)hydrazine is an organic compound that features a thiophene ring attached to an ethyl chain, which is further connected to a hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Thiophen-3-yl)ethyl)hydrazine typically involves the reaction of thiophene derivatives with ethyl hydrazine. One common method includes the nucleophilic substitution reaction where a thiophene derivative reacts with ethyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: (2-(Thiophen-3-yl)ethyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine group can participate in substitution reactions, replacing other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Thiophene oxides and other oxidized derivatives.

    Reduction: Simplified hydrazine compounds.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

(2-(Thiophen-3-yl)ethyl)hydrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of (2-(Thiophen-3-yl)ethyl)hydrazine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, while the hydrazine group can form reactive intermediates that modify biological molecules. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

    Thiophene: The parent compound, which lacks the ethyl and hydrazine groups.

    Ethylhydrazine: A simpler compound without the thiophene ring.

    (2-(Thiophen-2-yl)ethyl)hydrazine: A similar compound with the thiophene ring attached at a different position.

Uniqueness: (2-(Thiophen-3-yl)ethyl)hydrazine is unique due to the specific positioning of the thiophene ring and the presence of both ethyl and hydrazine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

2-thiophen-3-ylethylhydrazine

InChI

InChI=1S/C6H10N2S/c7-8-3-1-6-2-4-9-5-6/h2,4-5,8H,1,3,7H2

InChI Key

CNSAFMINZKDEGI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCNN

Origin of Product

United States

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